molecular formula C5H8N2O5 B1674235 Ibotenic acid hydrate CAS No. 60573-88-8

Ibotenic acid hydrate

Cat. No. B1674235
CAS RN: 60573-88-8
M. Wt: 176.13 g/mol
InChI Key: QVKQQLYSTODTJN-UHFFFAOYSA-N
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Description

Ibotenic acid hydrate, also known as 2-amino-2-(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)acetic acid hydrate, is a chemical compound .


Synthesis Analysis

Ibotenic acid can be converted to muscimol, a structurally unique isoxazole alkaloid, through a high specific activity synthesis. This involves treating ibotenic acid with tritiated water in dimethyl sulfoxide at ambient temperature .


Molecular Structure Analysis

The molecular formula of Ibotenic acid hydrate is C5H8N2O5 . It is structurally similar to the neurotransmitter glutamate .


Chemical Reactions Analysis

Ibotenic acid can be converted to muscimol through a decarboxylation process . If the ibotenic acid tritiation is prematurely interrupted, both unlabelled ibotenic acid and tritiated ibotenic acid are detected in the reaction .

Scientific Research Applications

Neuroanatomical Research

Ibotenic acid (IBO) is used in neuroanatomical research to assess the integrity of fibers in the brain following damage to the central nervous system. It is particularly effective in experiments where it's essential to determine if behavioral deficits are due to neuron destruction or damage to fibers passing through the affected area. IBO is preferred for its ability to destroy cell bodies while leaving fibers of passage intact. Techniques like wheat germ agglutinin-horseradish peroxidase (WGA-HRP) are used alongside IBO to verify the integrity of these fibers (Frey, Morris, & Petrides, 1997).

Behavioral and Autonomic Emotional Response Studies

IBO is utilized in studies investigating the conditioned fear response in animals. By creating lesions in specific brain areas with IBO, researchers can observe changes in autonomic activity and emotional behavior. This aids in understanding the neuronal pathways involved in fear and stress responses (LeDoux, Iwata, Cicchetti, & Reis, 1988).

Understanding Cognitive Functions and Dementia

Research using IBO has significantly contributed to our understanding of the basal forebrain-cortical cholinergic system, particularly in relation to cognitive functions and dementia. Ibotenic acid lesions in the basal forebrain have been linked to deficits in discrimination learning and memory, offering insights into animal models of dementia and the cholinergic hypothesis for Alzheimer's disease (Dunnett, Everitt, & Robbins, 1991).

Biochemical Stability Studies

The complex effects of ibotenic acid on neurons have led to studies on its stability under different conditions. These studies are important for understanding the pharmacological or neurotoxic effects of ibotenic acid in brain tissue and after systemic administration to animals (Nielsen, Schousboe, Hansen, & Krogsgaard‐Larsen, 1985).

Neurotoxic Mechanism and Neuronal Degeneration Research

Ibotenic acid is used to study neurotoxic mechanisms and the effects of neuronal degeneration in various brain regions. This includes investigating the deposition of amyloid beta-protein precursor in rat hippocampus lesioned by ibotenic acid, providing insights relevant to neurodegenerative diseases like Alzheimer's (Nakamura, Takeda, Niigawa, Hariguchi, & Nishimura, 1992).

Excitatory A

mino Acids ResearchIbotenic acid is instrumental in the study of excitatory amino acids related to its structure. These studies focus on synthesizing and testing analogues of ibotenic acid to understand their interactions with central quisqualic acid receptors, which are assumed to represent physiological glutamic acid receptors. This research is critical for developing our knowledge of excitatory neurotransmission in the central nervous system (Krogsgaard‐Larsen, Brehm, Johansen, Vinzents, Lauridsen, & Curtis, 1985).

Behavioral Impairments in Animal Models

Ibotenic acid is used to create lesions in specific brain regions, such as the nucleus basalis, to study behavioral impairments in animal models. This helps in understanding the neurological basis of behaviors and the effects of neurotoxins like ibotenic acid on cognitive functions (Connor, Langlais, & Thal, 1991).

Neurotoxicity and Receptor Mechanisms

Studies on ibotenic acid have revealed its dual action at N-methyl-D-aspartate (NMDA) and trans-ACPD or metabolotropic quisqualate receptor sites. This research is crucial in understanding the role of these receptors in neurotoxicity and the mechanisms of excitotoxicity, which are important in various neurodegenerative conditions (Zinkand, Moore, Thompson, Salama, & Patel, 1992).

Lesioning Techniques and Brain Region Studies

Ibotenic acid is used in lesioning techniques to study the effects on local and distant regions of the brain. This helps in understanding the differential effects of neurotoxins like ibotenic acid and kainic acid in various brain areas, contributing to our knowledge of localized neuronal damage and its consequences (Guldin & Markowitsch, 1982).

Safety And Hazards

Ibotenic acid hydrate can be very toxic if swallowed. It is advised to avoid contact with skin and eyes. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

Future Directions

While the specific future directions for Ibotenic acid hydrate are not mentioned in the search results, it is noted that ibotenic acid, due to its structural similarity to glutamate, can be a powerful neurotoxin in high doses . This suggests potential areas of future research in understanding its neurotoxic effects and possible therapeutic applications.

properties

IUPAC Name

2-amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4.H2O/c6-4(5(9)10)2-1-3(8)7-11-2;/h1,4H,6H2,(H,7,8)(H,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKQQLYSTODTJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ONC1=O)C(C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60976010
Record name Amino(3-hydroxy-1,2-oxazol-5-yl)acetic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ibotenic acid hydrate

CAS RN

60573-88-8
Record name Ibotenic acid hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060573888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amino(3-hydroxy-1,2-oxazol-5-yl)acetic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ibotenic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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